![molecular formula C18H22O4 B14203684 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-31-7](/img/structure/B14203684.png)
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound with a unique structure characterized by two cyclohexyl groups attached to a furofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with a suitable diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into diols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism by which 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione: Similar structure but with hexyl groups instead of cyclohexyl groups.
6-(7-methyloctyl)-1H,3H,4H,6H-furo[3,4-c]furan-1-one: Contains a furofuran ring with different substituents.
4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside: A more complex derivative with additional functional groups.
Uniqueness
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its specific cyclohexyl substitutions, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific steric and electronic characteristics .
Eigenschaften
CAS-Nummer |
918413-31-7 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1,4-dicyclohexylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C18H22O4/c19-17-13-14(16(22-17)12-9-5-2-6-10-12)18(20)21-15(13)11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI-Schlüssel |
AYZBAWALPLUHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C3C(=C(OC3=O)C4CCCCC4)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
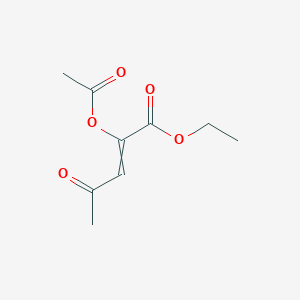

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
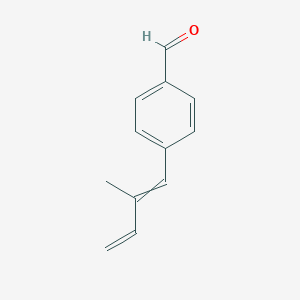
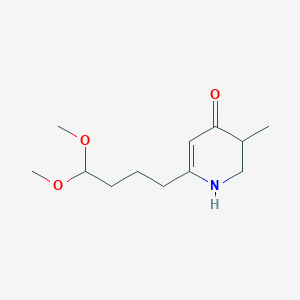
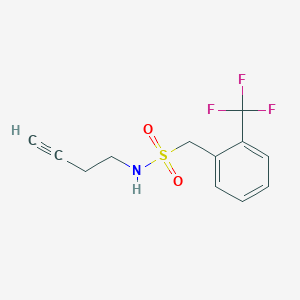
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
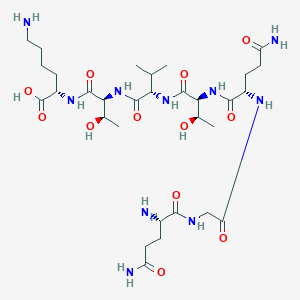
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
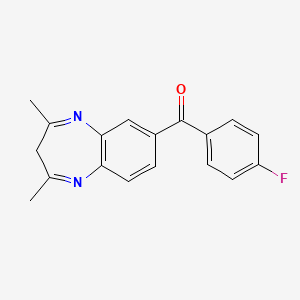

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
